2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile
CAS No.: 1203686-91-2
Cat. No.: VC3314016
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203686-91-2 |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carbonitrile |
| Standard InChI | InChI=1S/C12H12N2/c13-6-9-1-2-11-10(5-9)7-14-8-12(11)3-4-12/h1-2,5,14H,3-4,7-8H2 |
| Standard InChI Key | NVNQKIFWTSNVLC-UHFFFAOYSA-N |
| SMILES | C1CC12CNCC3=C2C=CC(=C3)C#N |
| Canonical SMILES | C1CC12CNCC3=C2C=CC(=C3)C#N |
Introduction
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile is a complex organic compound that combines a cyclopropane ring with an isoquinoline moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. The compound's structure includes a spiro linkage between the cyclopropane and isoquinoline rings, with a nitrile group attached to the isoquinoline ring.
Synthesis Methods
The synthesis of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile typically involves multi-step reactions that require careful control of conditions to achieve the desired spirocyclic structure. Common methods include:
-
Cycloaddition Reactions: These involve the reaction of a cyclopropane precursor with an isoquinoline derivative under conditions that facilitate the formation of the spiro linkage.
-
Ring Closure Reactions: Starting materials may undergo ring closure reactions to form the isoquinoline ring, followed by attachment of the cyclopropane ring.
Synthesis Steps:
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cycloaddition | High pressure, catalyst |
| 2 | Ring Closure | Acidic conditions, reflux |
| 3 | Nitrile Formation | Cyanation reaction, base |
Biological Activity
Research into the biological activity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile is ongoing, with potential applications in pharmacology. The compound's unique structure suggests it may interact with various biological targets, including enzymes and receptors.
Potential Biological Targets:
-
Enzyme Inhibitors: The nitrile group may participate in covalent binding to enzymes.
-
Receptor Modulators: The isoquinoline moiety could interact with G-protein coupled receptors.
Safety and Handling
Handling 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile requires caution due to its potential chemical reactivity. It is advisable to use protective equipment and follow standard laboratory safety protocols.
Safety Precautions:
-
Protective Gear: Gloves, goggles, lab coat
-
Storage: Cool, dry place, away from incompatible substances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume